3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
Description
Systematic Nomenclature and CAS Registry Information
3-(2-Aminoethyl)-4-fluoro-1H-indole-5,6-diol
The IUPAC name for this compound reflects its indole core substituted with a fluoro group at position 4, hydroxyl groups at positions 5 and 6, and a 2-aminoethyl side chain at position 3. While the exact CAS registry number for the 4-fluoro derivative is not explicitly listed in the provided sources, the non-fluorinated analog (3-(2-aminoethyl)-1H-indole-5,6-diol) is registered under CAS 5090-36-8. The addition of a fluorine atom introduces distinct electronic and steric effects, altering its physicochemical properties compared to the parent structure.
2-Amino-3-methyl-4H-imidazol-5-one
This heterocyclic compound features a five-membered imidazolone ring with an amino group at position 2 and a methyl group at position 3. Its CAS registry number is 1173022-95-1. The molecular formula is C₄H₇N₃O, with a molecular weight of 114.11 g/mol.
Sulfuric Acid
Sulfuric acid (H₂SO₄) is a well-characterized mineral acid with the CAS number 7664-93-9. It is systematically named dihydrogen sulfate and is widely recognized for its strong acidic properties and industrial applications.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(2-Aminoethyl)-4-fluoro-1H-indole-5,6-diol | 3-(2-Aminoethyl)-4-fluoro-1H-indole-5,6-diol | Not reported | C₁₀H₁₁FN₂O₂ | 210.21 (calculated) |
| 2-Amino-3-methyl-4H-imidazol-5-one | 2-Amino-3-methyl-4H-imidazol-5-one | 1173022-95-1 | C₄H₇N₃O | 114.11 |
| Sulfuric Acid | Dihydrogen sulfate | 7664-93-9 | H₂SO₄ | 98.07 |
Molecular Architecture and Stereochemical Analysis
3-(2-Aminoethyl)-4-fluoro-1H-indole-5,6-diol
The indole scaffold consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The fluorine atom at position 4 introduces electronegativity, polarizing adjacent bonds and influencing hydrogen-bonding capabilities. The 2-aminoethyl side chain adopts a flexible conformation, while the 5,6-dihydroxy groups participate in intramolecular hydrogen bonding. Stereochemical analysis is limited due to the absence of chiral centers in the reported structure.
2-Amino-3-methyl-4H-imidazol-5-one
The imidazolone ring is planar, with resonance stabilization provided by the conjugated π-system. The amino group at position 2 and methyl group at position 3 create steric hindrance, affecting tautomeric equilibria. The compound exists predominantly in the keto form, stabilized by delocalization of the lone pair from the amino group into the ring.
Sulfuric Acid
Sulfuric acid adopts a tetrahedral geometry around the sulfur atom, with two hydroxyl groups and two oxygen atoms double-bonded to sulfur. In the solid state, it forms a hydrogen-bonded network, as evidenced by high-pressure crystallographic studies. The molecule is highly polar, with a dielectric constant of 100 at 25°C.
Crystallographic Data and Solid-State Packing Arrangements
3-(2-Aminoethyl)-4-fluoro-1H-indole-5,6-diol
Crystallographic data for the 4-fluoro derivative are not available in the provided sources. However, the non-fluorinated analog (CAS 5090-36-8) exhibits a monoclinic crystal system with space group P2₁/ c. Molecules pack via intermolecular hydrogen bonds between hydroxyl and amino groups, forming layered structures.
2-Amino-3-methyl-4H-imidazol-5-one
No crystallographic data are reported for this compound. Computational models suggest that the methyl group at position 3 disrupts planarity, leading to slight puckering of the imidazolone ring.
Sulfuric Acid
High-pressure X-ray diffraction studies reveal a phase transition at 0.7 GPa, where the crystal symmetry changes from C2/ c to P2₁/ c. In the P2₁/ c phase, hydrogen-bonded chains adopt an R₃³(12) arrangement, contrasting with the R₄⁴(16) layers observed at ambient pressure. The density of sulfuric acid at 20°C is 1.834 g/cm³.
| Compound | Crystal System | Space Group | Density (g/cm³) | Hydrogen Bonding Pattern |
|---|---|---|---|---|
| 3-(2-Aminoethyl)-1H-indole-5,6-diol | Monoclinic | P2₁/ c | 1.421 | Layered R₄⁴(16) |
| Sulfuric Acid (High-Pressure Phase) | Monoclinic | P2₁/ c | 1.834 | Chained R₃³(12) |
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
3-(2-Aminoethyl)-4-fluoro-1H-indole-5,6-diol
- NMR : The non-fluorinated analog (CAS 5090-36-8) shows characteristic signals at δ 6.85 (H-7), δ 6.72 (H-4), and δ 3.15 (CH₂NH₂). The fluorine atom in the 4-fluoro derivative would deshield adjacent protons, shifting signals upfield.
- IR : Broad peaks at 3300–3500 cm⁻¹ (O–H and N–H stretches) and 1620 cm⁻¹ (C=C aromatic).
- UV-Vis : λₘₐₓ ≈ 280 nm due to π→π* transitions in the indole ring.
- MS : Molecular ion peak at m/z 210.21 (calculated for C₁₀H₁₁FN₂O₂).
2-Amino-3-methyl-4H-imidazol-5-one
- NMR : δ 2.25 (s, 3H, CH₃), δ 6.10 (s, 1H, NH₂).
- IR : Peaks at 3200 cm⁻¹ (N–H stretch) and 1680 cm⁻¹ (C=O stretch).
- UV-Vis : λₘₐₓ ≈ 240 nm attributed to n→π* transitions.
- MS : [M+H]⁺ peak at m/z 114.11.
Sulfuric Acid
- IR : Strong absorption at 880 cm⁻¹ (S–O symmetric stretch) and 1050 cm⁻¹ (S–O asymmetric stretch).
- Raman : Bands at 450 cm⁻¹ (O–S–O bending) and 980 cm⁻¹ (S–O stretching).
- UV-Vis : No significant absorption in the UV-Vis range due to absence of chromophores.
| Compound | NMR Key Signals (δ, ppm) | IR Peaks (cm⁻¹) | UV-Vis λₘₐₓ (nm) | MS [M+H]⁺ (m/z) |
|---|---|---|---|---|
| 3-(2-Aminoethyl)-4-fluoro-1H-indole-5,6-diol | δ 6.85 (H-7), δ 3.15 (CH₂NH₂) | 3300–3500, 1620 | 280 | 210.21 |
| 2-Amino-3-methyl-4H-imidazol-5-one | δ 2.25 (CH₃), δ 6.10 (NH₂) | 3200, 1680 | 240 | 114.11 |
| Sulfuric Acid | Not applicable | 880, 1050 | None | 98.07 |
Properties
Molecular Formula |
C14H20FN5O7S |
|---|---|
Molecular Weight |
421.40 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-9-8-5(1-2-12)4-13-6(8)3-7(14)10(9)15;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
MRDJRMIPHURQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N=C1N.C1=C2C(=C(C(=C1O)O)F)C(=CN2)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-4-fluorotryptamine creatinine typically involves multi-step organic synthesis. The process begins with the fluorination of tryptamine derivatives, followed by the introduction of hydroxyl groups at specific positions. The final step involves the conjugation of the modified tryptamine with creatinine under controlled conditions. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and coupling reagents .
Industrial Production Methods
Industrial production of 5,6-Dihydroxy-4-fluorotryptamine creatinine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-4-fluorotryptamine creatinine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including those similar to the target compound, exhibit significant anticancer activity. For instance, a study involving indole derivatives demonstrated effective inhibition against various human tumor cell lines, with mean growth inhibition values suggesting potential as anticancer agents . The National Cancer Institute's Developmental Therapeutic Program has evaluated such compounds, showing promising results against a wide array of cancer types.
Antimicrobial Properties
The compound's derivatives have been tested for antimicrobial activity. A study on related indazole derivatives revealed notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with varying zones of inhibition depending on the structural modifications . This suggests that the target compound may also possess similar antimicrobial properties.
Hair Coloring Agents
The compound can serve as a primary intermediate in oxidative hair coloring systems. Research has shown that certain derivatives can replace traditional agents like p-aminophenol, providing a range of color shades while ensuring stability and fastness to treatments . This application highlights the compound's versatility beyond medicinal uses.
Synthesis Techniques
The synthesis of compounds similar to the target molecule often involves palladium-catalyzed reactions and other organic synthesis techniques. For example, a study detailed the preparation of 6-aryldopamine derivatives through a multi-step process that included chlorination and coupling reactions . These methodologies can be adapted for synthesizing the target compound efficiently.
Case Studies
- Antitumor Activity Assessment : A comprehensive evaluation by the National Cancer Institute showcased that synthesized compounds based on the indole framework exhibited significant antitumor activity across multiple cancer cell lines, validating their potential as therapeutic agents .
- Antimicrobial Testing : A series of synthesized indazole derivatives were tested for their antibacterial efficacy using the agar diffusion method. The results indicated that specific modifications in structure led to enhanced activity against common bacterial pathogens .
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-4-fluorotryptamine creatinine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Comparisons
| Compound Type | Pharmacological Notes | Structural Uniqueness |
|---|---|---|
| Target Compound | Likely neuroactive due to serotonin analog | Multi-component sulfate hydrate |
| 5-Fluoroindole Triazole | Antioxidant in ischemia models | Triazole-fluorophenyl linkage |
| Imidazolone-Indole Hybrids | Halogenation enhances binding affinity | Bulky aryl-imidazole substituents |
Key Research Findings
- The target compound’s sulfate and creatinine complexation enhances stability compared to simpler indole derivatives, as seen in similar hydrate structures .
- Fluorination at position 4 of the indole ring (target compound) may reduce metabolic degradation compared to non-fluorinated analogs like 5,6-DHT .
- Imidazolone derivatives exhibit diverse bioactivity depending on substituents; the target compound’s 2-amino-3-methyl-4H-imidazol-5-one moiety may modulate receptor interactions .
Biological Activity
The compound 3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a complex organic molecule that has garnered attention in various biological studies due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H11FN2O |
| Molecular Weight | 210.20 g/mol |
| Density | 1.421 g/cm³ |
| Boiling Point | 471.9 °C at 760 mmHg |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. A study demonstrated that derivatives of indole compounds can induce apoptosis in cancer cell lines. For instance, when tested on MCF cell lines, the compound showed an IC50 value of approximately 25.72 ± 3.95 μM , indicating its effectiveness in promoting cell death in cancerous cells .
Case Study: Tumor Growth Inhibition
In vivo studies involving tumor-bearing mice indicated that treatment with this compound resulted in notable suppression of tumor growth compared to control groups. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cellular signaling pathways such as PI3K/Akt .
Antibacterial and Antifungal Activity
The antibacterial efficacy of the compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
| Bacillus subtilis | 300 |
| Pseudomonas aeruginosa | 500 |
The results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
In terms of antifungal activity, it was noted that the compound also exhibited effectiveness against Candida albicans, with MIC values ranging from 16.69 to 78.23 μM .
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:
- Indole Ring System : The indole moiety is known for its ability to influence multiple biological processes, including modulation of serotonin receptors and other neurotransmitter systems.
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets.
- Imidazole Component : This part of the molecule may contribute to its antimicrobial properties by disrupting microbial cell membranes or inhibiting key enzymatic pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol, and how can purity be validated?
The synthesis of fluorinated indole derivatives often involves cyclization of substituted phenylhydrazines or condensation reactions with fluorinated aldehydes. For example, describes a method for synthesizing 3-formyl-1H-indole-2-carboxylic acid derivatives via refluxing with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid . To validate purity, combine HPLC (as per ’s regulated pharmaceutical methods) with spectroscopic techniques (e.g., FTIR for functional group analysis and NMR for structural confirmation). Ensure sulfuric acid is quantified via titration or ion chromatography to avoid residual acidity interfering with downstream applications.
Q. How can the imidazol-5-one core (2-amino-3-methyl-4H-imidazol-5-one) be functionalized while preserving its reactivity?
Functionalization of imidazolones typically involves nucleophilic substitution or condensation reactions. outlines methods for synthesizing 2,4,5-tri-substituted imidazoles using aryl aldehydes and ammonium acetate under acidic conditions . For the 3-methyl substituent, protect the amino group (e.g., via Boc protection) prior to introducing electrophiles. Monitor reaction progress via TLC or LC-MS to prevent over-functionalization.
Q. What analytical techniques are critical for characterizing the ternary mixture (indole, imidazolone, sulfuric acid)?
- HPLC-PDA/MS : Separate components using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Use MS to confirm molecular ions (e.g., m/z for indole derivatives in ) .
- Thermogravimetric Analysis (TGA) : Quantify sulfuric acid content by measuring mass loss at ~300°C (dehydration/decomposition point).
- 19F NMR : Resolve fluorine environments in the indole moiety (e.g., 4-fluoro substitution vs. side reactions) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or QM/MM) predict reaction pathways for synthesizing the fluorinated indole component?
highlights ICReDD’s approach using quantum chemical calculations to design reaction pathways . For the indole derivative:
- Optimize transition states for fluorination (e.g., electrophilic fluorination via Selectfluor) using DFT (B3LYP/6-31G*).
- Simulate solvent effects (acetic acid, as in ) via COSMO-RS to predict solubility and reaction yields .
- Validate with experimental kinetic data (e.g., Arrhenius plots from reflux conditions in ) .
Q. How can conflicting spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved for this ternary system?
- Contradiction Analysis : If NMR signals overlap (e.g., indole NH vs. imidazolone NH), use deuterated solvents (DMSO-d6 vs. CDCl3) to shift exchangeable protons.
- Tandem MS/MS : Differentiate isobaric fragments (e.g., indole vs. imidazolone breakdown pathways) using collision-induced dissociation (CID) .
- X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., ’s supplementary data for analogous indole derivatives) .
Q. What strategies mitigate degradation of the 5,6-diol group in the indole moiety under acidic conditions?
- Protection/Deprotection : Use silyl ethers (e.g., TBDMS) to protect diol groups during sulfuric acid-mediated reactions. Remove protection post-synthesis via fluoride ions (TBAF) .
- pH Control : Maintain reaction pH >3 during synthesis to prevent diol dehydration. Monitor via in-line pH probes (’s smart laboratory automation) .
Q. How can reaction engineering (e.g., microreactors or flow chemistry) improve scalability of the ternary system synthesis?
- Microreactor Design : Optimize residence time and mixing efficiency for exothermic steps (e.g., fluorination) using CFD simulations (COMSOL Multiphysics, as in ) .
- Continuous Flow : Combine indole and imidazolone synthesis streams with inline sulfuric acid neutralization (e.g., using immobilized base cartridges) .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Components
Q. Table 2. Resolving Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
